molecular formula C12H12N2O2S B142445 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol CAS No. 4874-30-0

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol

Cat. No.: B142445
CAS No.: 4874-30-0
M. Wt: 248.3 g/mol
InChI Key: RXBPYORYAKTOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors. Its structure, featuring benzyloxy and methylthio functional groups, makes it a valuable precursor for further chemical modifications via reactions such as cross-coupling or nucleophilic substitution. Researchers utilize this compound in the development of targeted therapies, where it acts as a core scaffold. For instance, it is a documented synthetic intermediate in the preparation of potent and selective inhibitors of protein kinases like MNK1 and MNK2 , which are implicated in cancer progression and inflammation. The compound's research value lies in its role in exploring structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-5-phenylmethoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)14-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPYORYAKTOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294177
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-30-0
Record name NSC94996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Retrosynthetic Analysis of the 4-Pyrimidinol Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. advancechemjournal.comlakotalakes.com For the 4-pyrimidinol core, a common and effective strategy involves disconnecting the ring at the N1-C2 and C2-N3 bonds, which simplifies the heterocyclic system into more fundamental components.

This approach identifies a 1,3-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative as the key synthons. advancechemjournal.com Specifically for 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol, the primary disconnection points to S-methylisothiourea and a substituted β-ketoester. The benzyloxy group at the 5-position is carried on the β-ketoester precursor, suggesting a molecule like an alkyl 2-(benzyloxy)-3-oxobutanoate as the starting material. This strategy simplifies the complex target into a straightforward condensation reaction between two readily accessible fragments.

Established Synthetic Routes for "this compound"

The construction of the this compound molecule can be achieved through various established protocols, ranging from traditional multi-step sequences to more streamlined one-pot strategies.

A conventional and reliable approach to synthesizing the target molecule involves a sequential, multi-step process. This pathway typically begins with the cyclocondensation of a suitable β-ketoester with thiourea.

Cyclocondensation: The first step is the reaction between an appropriately substituted β-ketoester, such as ethyl 2-(benzyloxy)acetoacetate, and thiourea. This reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol (B145695) to yield the intermediate 5-(benzyloxy)-2-thioxo-dihydropyrimidin-4(1H)-one.

S-Methylation: The resulting 2-thiouracil (B1096) derivative is then subjected to S-alkylation. Using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) selectively adds a methyl group to the sulfur atom, affording the final product, this compound.

This two-step method, while effective, requires the isolation of the thiouracil intermediate and involves multiple reaction and purification stages. nih.gov

To enhance efficiency and reduce waste, one-pot syntheses have been developed for similar 4-pyrimidone-2-thioether structures. nih.govrsc.orgresearchgate.net This approach circumvents the need to isolate intermediates by performing sequential reactions in a single reaction vessel.

A highly effective one-pot method involves the direct condensation of an S-alkylisothiourea with a β-ketoester. nih.govrsc.org For the target compound, this would involve reacting S-methylisothiourea with ethyl 2-(benzyloxy)acetoacetate. The reaction is often mediated by a sequential base/acid system. For instance, a base such as diisopropylethylamine (DIPEA) can initiate the initial condensation, followed by the addition of an acid like trifluoromethanesulfonic acid (TfOH) to promote cyclization and dehydration, yielding the desired 4-pyrimidone product in good to excellent yields. nih.govresearchgate.net This strategy has been successfully applied to the large-scale synthesis of complex pyrimidine (B1678525) intermediates. nih.gov

Starting Material 1Starting Material 2Reaction TypeKey Advantage
S-methylisothioureaEthyl 2-(benzyloxy)acetoacetateOne-Pot CondensationHigh efficiency, avoids intermediate isolation
Aldehyde, Malononitrile, S-alkylisothiouronium salt-Three-Component ReactionBuilds molecular complexity rapidly

In line with the principles of sustainable chemistry, several green methodologies can be applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and increase reaction efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govjetir.org The condensation and cyclization steps in pyrimidine synthesis can be significantly accelerated under microwave conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govbeilstein-archives.org The mechanism involves acoustic cavitation, which improves mass transfer and provides the energy for the chemical transformation, sometimes allowing reactions to proceed at lower temperatures. nih.govbeilstein-archives.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key principle of green chemistry. nih.gov One-pot syntheses of related 2-alkylthio-pyrimidines have been successfully developed in water, offering a safe, cost-effective, and eco-friendly medium. nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Achieving optimal yield and purity for the synthesis of this compound requires careful tuning of various reaction parameters. The choice of solvent, catalyst, temperature, and reaction time can profoundly impact the outcome of the synthesis.

Systematic screening of these conditions is crucial. For the condensation reaction, for example, a variety of solvents (e.g., ethanol, methanol (B129727), acetonitrile (B52724), or solvent-free conditions) and bases (e.g., sodium ethoxide, potassium carbonate, DBU) would be evaluated. researchgate.netresearchgate.net The temperature is another critical factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield.

ParameterCondition ACondition BCondition CObserved Yield
SolventEthanolAcetonitrile2-MeTHFVaries
BaseNaOEtK2CO3DIPEAVaries
Temperature25°C50°C80°C (Reflux)Varies

This interactive table illustrates how synthetic conditions can be varied to optimize reaction outcomes. The yields are dependent on the specific combination of parameters.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In pyrimidine synthesis, both acid and base catalysts are commonly employed to facilitate the condensation and cyclization steps. Brønsted acids or Lewis acids can activate the carbonyl groups of the β-ketoester, making them more susceptible to nucleophilic attack. mdpi.com

Solvent and Temperature Dependence

The synthesis of substituted pyrimidines is highly sensitive to reaction conditions, with solvent and temperature playing critical roles in determining reaction efficiency, yield, and purity. While specific studies detailing the optimization of these parameters for the synthesis of this compound are not extensively documented in publicly available literature, general principles derived from the synthesis of analogous heterocyclic systems offer valuable insights.

The choice of solvent is dictated by its ability to dissolve reactants and intermediates, its boiling point, and its potential to influence the reaction mechanism by stabilizing transition states or charged intermediates. For the cyclocondensation reactions typically used to form the pyrimidine ring, polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents such as ethanol and methanol are commonly employed.

Temperature directly influences the rate of reaction, with higher temperatures generally leading to faster reaction times. However, elevated temperatures can also promote the formation of side products or lead to the decomposition of thermally sensitive reactants or products. Therefore, an optimal temperature must be established to maximize the yield of the desired product in a reasonable timeframe. For many heterocyclic syntheses, reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent.

The following interactive table illustrates a hypothetical optimization study for a related pyrimidine synthesis, demonstrating how systematic variation of solvent and temperature can identify optimal reaction conditions.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol252445
2Ethanol78 (Reflux)872
3Methanol252455
4Methanol65 (Reflux)1085
5DMF252430
6DMF100678
7Acetonitrile82 (Reflux)1265

This table is illustrative and based on general principles for the synthesis of related heterocyclic compounds.

Reaction Kinetic Studies

The 2-methylthio group on a pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The kinetics of such reactions are profoundly influenced by the nature of other substituents on the pyrimidine ring. Electron-withdrawing groups, especially at positions ortho and para to the site of substitution, can significantly increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate.

Comparative studies on 2-substituted pyrimidines have shown that the methylthio (-SMe) group is a relatively poor leaving group compared to other functionalities like a sulfonyl (-SO₂Me) group. Research has demonstrated that 2-methylthiopyrimidines can be completely unreactive under conditions where the corresponding 2-sulfonylpyrimidines react rapidly with nucleophiles. scirp.orgscirp.org This suggests that transformations involving the displacement of the methylthio group in this compound would likely require forcing conditions or prior activation of the leaving group.

The table below presents a qualitative comparison of the reactivity of different leaving groups at the C2 position of a pyrimidine ring in SNAr reactions, based on findings from related studies.

Leaving Group at C2Chemical FormulaRelative Reactivity
Methylthio-SMeLow
Chloro-ClModerate
Methylsulfonyl-SO₂MeHigh

This data is derived from comparative studies on related pyrimidine systems. scirp.orgscirp.org

Chemical Transformations and Derivatization Reactions of "this compound"

The structure of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary sites for transformation are the benzyloxy group at the C5 position and the methylthio group at the C2 position.

Modifications at the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the C5-hydroxyl functionality. Its removal and the subsequent reactions of the exposed hydroxyl group are key transformations.

Ether Cleavage and Hydroxylation

The conversion of the 5-benzyloxy group to a 5-hydroxyl group is a crucial deprotection step. This transformation can be achieved through several standard methods for benzyl (B1604629) ether cleavage.

Catalytic Hydrogenolysis : This is one of the mildest and most common methods for debenzylation. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govchemicalbook.com The reaction is usually carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure. This method is highly efficient and selective, often proceeding in high yield. nih.gov

Acid-Mediated Cleavage : Strong acids can also be used to cleave the benzyl ether bond. Reagents such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) are effective for this purpose. nih.gov The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon. Other strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also be employed, often at elevated temperatures. researchgate.netnih.gov

The table below summarizes common methods for benzyl ether cleavage.

MethodReagents and ConditionsAdvantages
Catalytic HydrogenolysisH₂, Pd/C, in Ethanol or Ethyl Acetate, RTMild conditions, high yields, clean reaction
Lewis Acid CleavageBBr₃ in DCM, 0°C to RTEffective for substrates sensitive to hydrogenation
Strong Protic Acid Cleavage48% HBr, refluxReadily available reagents
Alkylation and Acylation of the Hydroxyl Group

Following the removal of the benzyl protecting group, the resulting 5-hydroxyl group can be further functionalized through alkylation or acylation reactions.

Alkylation : The 5-hydroxyl group can be alkylated by reaction with an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), in the presence of a base. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone) is critical to control the reaction's outcome, particularly to favor O-alkylation over potential N-alkylation at the pyrimidine ring nitrogens. nih.govnih.gov

Acylation : Acylation of the 5-hydroxyl group leads to the formation of ester derivatives. This is typically achieved by reacting the pyrimidinol with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. A particularly useful transformation is the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a tosylate ester. chemijournal.com This tosylate group is an excellent leaving group, activating the C5 position for subsequent nucleophilic substitution reactions.

ReactionTypical ReagentsBaseProduct Type
AlkylationAlkyl Halide (R-X)K₂CO₃, NaHEther (Py-O-R)
AcylationAcyl Chloride (RCOCl)Triethylamine, PyridineEster (Py-O-COR)
SulfonylationSulfonyl Chloride (RSO₂Cl)Triethylamine, PyridineSulfonate Ester (Py-O-SO₂R)

Transformations of the Methylthio Group

The 2-methylthio group is another key handle for the derivatization of the pyrimidine core. It can be either displaced by a nucleophile or oxidized to a more reactive species.

Nucleophilic Substitution : The methylthio group can be displaced by a variety of nucleophiles in an SNAr reaction. While it is not a highly reactive leaving group, displacement can be achieved under appropriate conditions. For example, reactions with amines can replace the methylthio group with an amino functionality, a common strategy in the synthesis of biologically active molecules. chemijournal.com The reactivity can be enhanced by the presence of strong electron-withdrawing groups on the pyrimidine ring. nih.govrsc.org

Oxidation to Sulfone : A powerful strategy to enhance the reactivity of the 2-methylthio group is to oxidize it. The sulfur atom can be oxidized first to a sulfoxide (B87167) (-S(O)Me) and then to a sulfone (-SO₂Me). The methylsulfonyl group is an excellent leaving group, making the C2 position highly susceptible to nucleophilic attack. A common method for this oxidation is the use of hydrogen peroxide (H₂O₂) with a catalyst like sodium tungstate, or other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting 2-methylsulfonylpyrimidine is a versatile intermediate for introducing a wide range of nucleophiles at the C2 position.

TransformationReagentsIntermediate/ProductReactivity of C2 Position
Nucleophilic SubstitutionNucleophile (e.g., R-NH₂)2-Substituted pyrimidineN/A
OxidationH₂O₂, Na₂WO₄ or m-CPBA2-(Methylsulfonyl)pyrimidineSignificantly Increased
Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom of the 2-(methylthio) group in this compound is susceptible to oxidation, providing a pathway to synthesize the corresponding sulfoxide and sulfone derivatives. This transformation is significant as it dramatically alters the reactivity of the C2 position, converting the methylthio group into a much better leaving group for nucleophilic substitution reactions. acs.orgnih.gov

The oxidation is a stepwise process that can be controlled to yield either the methylsulfinyl (sulfoxide) or the methylsulfonyl (sulfone) derivative. nacatsoc.org Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). researchgate.net The chemoselective oxidation of organic sulfides to sulfoxides is a valuable synthetic operation, as sulfoxides are important intermediates for producing a variety of chemically and biologically active molecules. nacatsoc.org

Control over the reaction conditions—such as temperature, reaction time, and the stoichiometry of the oxidant—is crucial to prevent overoxidation to the sulfone when the sulfoxide is the desired product. nacatsoc.org For instance, using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will drive the reaction to the sulfone.

Table 1: Representative Oxidation Reactions of Thioethers

Starting MaterialOxidizing Agent(s)ProductTypical Conditions
Alkyl/Aryl ThioetherH₂O₂ / Acetic AcidSulfoxideRoom Temperature
Alkyl/Aryl Thioetherm-CPBA (1 equiv.)Sulfoxide0°C to Room Temperature
Alkyl/Aryl ThioetherH₂O₂ (excess) / Na₂WO₄SulfoneElevated Temperature
Alkyl/Aryl Thioetherm-CPBA (>2 equiv.)SulfoneRoom Temperature
Nucleophilic Substitution Reactions

The C2 position of the pyrimidine ring, bearing the methylthio group, becomes a prime site for nucleophilic aromatic substitution (SNAr) upon oxidation. While 2-(methylthio)pyrimidines are generally unreactive or far less reactive towards nucleophiles, the corresponding 2-(methylsulfonyl)pyrimidines are highly susceptible to substitution. acs.orgnih.gov The electron-withdrawing sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, strongly activates the C2 carbon for attack by nucleophiles. byu.edu

This two-step sequence (oxidation followed by substitution) provides a powerful method for introducing a wide variety of functional groups at the C2 position. A diverse range of nucleophiles can be employed to displace the methylsulfonyl group, including:

Amines: Primary and secondary amines react to form 2-aminopyrimidine (B69317) derivatives.

Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields 2-alkoxy or 2-aryloxypyrimidines.

Thiols: Thiolates can displace the sulfonyl group to form new thioether linkages.

This reactivity pattern is a cornerstone of pyrimidine chemistry, enabling the synthesis of diverse derivatives. nih.govyoutube.com The reaction generally proceeds under mild to moderate conditions and is a common strategy in medicinal chemistry for the late-stage functionalization of pyrimidine-based scaffolds. chemrxiv.org

Table 2: Nucleophilic Aromatic Substitution of 2-(Methylsulfonyl)pyrimidine Analogs

SubstrateNucleophileProduct Type
2-(Methylsulfonyl)pyrimidine derivativeR-NH₂ (Primary Amine)2-(Alkyl/Arylamino)pyrimidine
2-(Methylsulfonyl)pyrimidine derivativeR₂NH (Secondary Amine)2-(Dialkylamino)pyrimidine
2-(Methylsulfonyl)pyrimidine derivativeNaOR (Alkoxide)2-Alkoxypyrimidine
2-(Methylsulfonyl)pyrimidine derivativeNaSAr (Thiophenoxide)2-(Arylthio)pyrimidine
Metal-Catalyzed Coupling Reactions

The 2-(methylthio) group can also serve as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Functionalized N-heterocycles bearing methylthio substituents are known to undergo palladium- or nickel-catalyzed cross-coupling reactions with partners like organozinc reagents. researchgate.net These reactions provide a direct method for introducing alkyl or aryl groups at the C2 position.

Various established cross-coupling methodologies can be applied to pyrimidine systems, including:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids, catalyzed by palladium complexes, to form 2-aryl or 2-vinylpyrimidines. ibmmpeptide.comnih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes to yield 2-alkynylpyrimidines. ibmmpeptide.comtandfonline.com

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 2-aminopyrimidine derivatives, offering an alternative to the SNAr pathway. ibmmpeptide.comnih.gov

These coupling reactions are indispensable tools in modern organic synthesis for their broad substrate scope and functional group tolerance, allowing for the construction of complex molecular architectures based on the pyrimidine scaffold. researchgate.netresearchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base2-Arylpyrimidine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base2-Alkynylpyrimidine
Buchwald-HartwigR₂NHPd Catalyst, Ligand, Base2-Aminopyrimidine
NegishiR-ZnXPd or Ni Catalyst2-Alkyl/Arylpyrimidine

Functionalization of the Pyrimidine Ring

Electrophilic Aromatic Substitution (if applicable)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to classical electrophilic aromatic substitution (EAS). growingscience.com However, the reactivity of a specific pyrimidine is highly dependent on the substituents attached to the ring. In the case of this compound, the ring is substituted with two powerful electron-donating groups: a hydroxyl group at C4 and a benzyloxy group at C5. These groups strongly activate the ring towards electrophilic attack.

The most probable site for electrophilic substitution would be the C6 position, which is ortho to the activating benzyloxy group at C5 and para to the activating hydroxyl group at C4. While specific examples for this exact substrate are not prevalent, related systems like 2,4-diamino-5-hydroxypyrimidine are known to undergo electrophilic substitution at the C6 position. rsc.org Potential EAS reactions could include nitration, halogenation, or Vilsmeier-Haack formylation, although they might require carefully optimized conditions to achieve selectivity without side reactions. growingscience.com

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution on the pyrimidine ring typically requires the presence of a good leaving group, such as a halogen, at an activated position (C2, C4, or C6). stackexchange.com The compound this compound does not possess such a leaving group on the C4, C5, or C6 positions. Therefore, direct nucleophilic substitution of a C-H bond on the ring is generally not a feasible pathway under standard conditions.

The primary avenue for SNAr on this molecule is at the C2 position, as detailed in section 2.4.2.2, after the methylthio group is converted into a sulfone. While vicarious nucleophilic substitution (VNS) of hydrogen is a known process for highly electron-deficient arenes (like nitropyridines), its applicability to this specific pyrimidinol system is not established. nih.gov

Heterocyclic Ring Opening and Rearrangement Studies

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when subjected to strong nucleophiles or harsh pH. umich.eduresearchgate.net These transformations often proceed via an initial nucleophilic attack on an electrophilic carbon of the ring (typically C2, C4, or C6), leading to a non-aromatic intermediate that can subsequently cleave. wur.nl

A well-documented transformation in pyrimidine chemistry is the Dimroth rearrangement. nih.govwikipedia.org This reaction involves the isomerization of heterocycles through a sequence of ring opening and ring closure, effectively transposing endocyclic and exocyclic heteroatoms. nih.gov The rate and outcome of the Dimroth rearrangement are influenced by factors such as pH, temperature, and the nature of the substituents on the pyrimidine ring. nih.govrsc.orgrsc.org For certain substituted pyrimidines, the rearrangement can be initiated by nucleophilic addition (e.g., by water or hydroxide), followed by cleavage of the N1-C2 or N3-C4 bond, and subsequent recyclization. wikipedia.orgchinesechemsoc.org While specific ring-opening studies on this compound are not detailed in the literature, its structure suggests it could be a substrate for such transformations, potentially leading to other heterocyclic systems. umich.eduwur.nl

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol Derivatives

Design Principles for "5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol" Analogues

The rational design of analogues of "this compound" involves several established medicinal chemistry strategies to optimize its interaction with biological targets and improve its pharmacokinetic profile. These strategies include bioisosteric replacement, scaffold hopping, and the creation of conformationally restricted analogues.

Bioisosteric replacement is a strategy used to substitute one atom or group of atoms with another, aiming to retain or enhance biological activity while improving other properties like metabolic stability or toxicity. cambridgemedchemconsulting.comnih.gov For the "this compound" scaffold, several positions are amenable to this approach.

Methylthio Group: The 2-methylthio (-SCH3) group can be replaced with various bioisosteres. For instance, replacement with an amino (-NH2) or hydroxyl (-OH) group can alter hydrogen bonding capabilities. cambridgemedchemconsulting.com Swapping the methyl group for a cyclopropyl (B3062369) group is another common bioisosteric replacement that can enhance metabolic stability and binding affinity. researchgate.net

Benzyloxy Group: The oxygen atom in the benzyloxy moiety can be replaced by sulfur (thioether) or a methylene (B1212753) group (-CH2-), which would alter the flexibility and electronic properties of the linker. cambridgemedchemconsulting.com The phenyl ring itself can be substituted with other aromatic heterocycles like pyridyl or thiophene (B33073) rings to modulate properties such as solubility and potential for hydrogen bonding. cambridgemedchemconsulting.com

Pyrimidinol Core: The hydroxyl group at the 4-position is a key structural feature. It can be replaced with bioisosteres like a thiol (-SH) or an amino group (-NH2) to probe the importance of its hydrogen bonding donor/acceptor character. cambridgemedchemconsulting.com

Scaffold hopping aims to identify structurally novel compounds that maintain the key pharmacophoric features of the original molecule, thus binding to the same biological target. niper.gov.in This can lead to new intellectual property and improved drug-like properties. niper.gov.inacs.org For the pyrimidine (B1678525) core of "this compound," several scaffold hopping strategies could be employed.

Researchers have successfully used this strategy to replace a 2-aminoimidazole with a 2-aminopyrimidine (B69317) to develop new agents, demonstrating the feasibility of interchanging related heterocyclic cores. nih.gov Other potential replacement scaffolds that could mimic the pyrimidine core's arrangement of hydrogen bond donors and acceptors include:

Pyrido[3,4-d]pyrimidines: This fused heterocyclic system has been identified as a promising scaffold in scaffold hopping studies for CXCR2 antagonists. researchgate.net

acs.orgnih.govnih.govTriazolo[1,5-a]pyrimidines: These have been investigated as proteasome inhibitors, indicating their utility as a replacement for other pyrimidine-based structures. dundee.ac.uk

Furo[2,3-d]pyrimidines: This scaffold offers a different geometric arrangement while retaining key pyrimidine features. nih.gov

The goal of such a strategy would be to preserve the spatial orientation of the benzyloxy and methylthio (or replacement) substituents while exploring novel core structures. dundee.ac.uk

Reducing the conformational flexibility of a molecule can lock it into its "bioactive conformation," potentially increasing potency and selectivity. nih.gov The "this compound" scaffold has rotational freedom around the bonds connecting the benzyloxy group to the pyrimidine ring.

Strategies to create conformationally restricted analogues could involve:

Cyclization: Incorporating the benzyloxy group into a fused ring system, such as a chromene or tetrahydroquinoline ring fused to the pyrimidine core. This approach has been used to explore the bioactive conformation of furo[2,3-d]pyrimidines, where restricting rotatable bonds led to potent dual inhibitors. nih.gov

Introduction of Bulky Groups: Placing bulky substituents on the phenyl ring or near the ether linkage can sterically hinder rotation, favoring certain conformations.

These approaches help to define the optimal three-dimensional structure required for biological activity. nih.gov

Systematic Derivatization and SAR Mapping

The benzyloxy group provides a large lipophilic substituent and a site for extensive modification. The phenyl ring can be substituted at the ortho, meta, or para positions with a variety of functional groups to explore electronic and steric effects.

In studies on analogous 2-(benzylthio)pyrimidine structures, substitutions on the benzyl (B1604629) ring were found to significantly influence antibacterial activity. scirp.orgscirp.org For example, the introduction of an electron-withdrawing nitro group (NO2) at the 3-position or an electron-donating methyl group (CH3) at the 4-position of the benzyl ring enhanced activity against Staphylococcus aureus. scirp.org This suggests that both the electronic nature and the position of the substituent are critical for modulating biological effects.

Table 1: Effect of Benzyl Ring Substitution on Antibacterial Activity of 2-(Benzylthio)pyrimidine Analogues Against S. aureus scirp.org
Compound AnalogueSubstitution on Benzyl Ring (R)Relative Activity
Analogue 14-H (Unsubstituted)Baseline
Analogue 23-NO2++ (Increased)
Analogue 34-CH3++ (Increased)
Analogue 44-Cl+ (Slightly Increased)
Analogue 52-Cl+/- (Similar to Baseline)

This SAR data indicates that the distal phenyl ring is a key interaction domain that can be fine-tuned to optimize activity.

The 2-methylthio group is another critical site for modification. Its size, electronics, and potential to act as a leaving group can be modulated to alter the compound's properties.

Studies comparing the reactivity of groups at the 2-position of pyrimidines have shown that the methylthio group is significantly less reactive as a leaving group compared to sulfonyl-based moieties. acs.org In experiments designed to test for protein arylation, 2-methylthio pyrimidines were found to be largely unreactive, whereas 2-sulfonyl pyrimidines reacted readily. acs.org This highlights that modifying the oxidation state of the sulfur atom (e.g., to a sulfoxide (B87167) or sulfone) can dramatically increase the electrophilicity of the C2 position, transforming the compound's reactivity profile.

Furthermore, the introduction of a thiomethyl group at the C2 position of certain pyrimidine derivatives has been shown to induce specific inhibitory activity against protein kinases like EGFR. nih.gov This suggests that the 2-methylthio group can play a crucial role in directing target selectivity.

Table 2: Relative Reactivity of Leaving Groups at the C2-Position of the Pyrimidine Ring acs.org
Leaving Group at C2-PositionRelative Reactivity in Nucleophilic Aromatic Substitution
-Cl (Chloro)Low
-SCH3 (Methylthio)Very Low / Unreactive
-OH (Hydroxy)Unreactive
-NH2 (Amino)Unreactive
-SO2CH3 (Methylsulfonyl)High

These findings demonstrate that modifications to the 2-methylthio group, either by altering the alkyl substituent or by oxidizing the sulfur atom, can profoundly impact the compound's chemical reactivity and biological activity.

Effects of Substitutions on the Pyrimidine Core

The biological activity and physicochemical properties of derivatives of this compound are significantly influenced by the nature and position of substituents on the central pyrimidine ring. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies have elucidated how modifications to this core can modulate the compound's efficacy and behavior.

The pyrimidine ring serves as a critical scaffold, and substitutions at various positions can alter its electronic properties, steric profile, and hydrogen bonding capabilities, all of which are crucial for molecular interactions with biological targets. For instance, studies on related pyrimidine derivatives have shown that introducing different functional groups can lead to substantial changes in activity. Polysubstituted pyrimidines have been identified as potential anti-tumor agents, indicating the importance of the substitution pattern for biological efficacy. kubinyi.descirp.org

In the context of this compound, the existing benzyloxy group at the C5 position, the methylthio group at the C2 position, and the hydroxyl group at the C4 position are key determinants of its baseline activity. Modifications at any of these positions, or the introduction of new substituents at other available positions on the pyrimidine core, can lead to analogues with altered properties.

For example, the replacement of the methylthio group at the C2 position with other alkylthio or arylthio groups can impact the lipophilicity and metabolic stability of the molecule. Similarly, alterations to the benzyloxy group at the C5 position, such as substitutions on the phenyl ring, can influence binding affinity and selectivity towards a specific biological target. The hydroxyl group at the C4 position is a potential site for hydrogen bonding, and its esterification or etherification would significantly alter the molecule's interaction profile.

A hypothetical exploration of substitutions on the pyrimidine core of this compound and their potential effects is presented in the interactive table below. This table is based on general principles of medicinal chemistry and SAR studies of other pyrimidine derivatives.

Interactive Data Table: Hypothetical Effects of Substitutions on the Pyrimidine Core

Position of Substitution Type of Substituent Potential Effect on Activity/Property Rationale
C2 (-SMe) Replacement with larger alkylthio groups May increase lipophilicity, potentially affecting cell permeability and metabolic stability. Increased carbon chain length enhances lipophilic character.
C2 (-SMe) Replacement with electron-withdrawing groups Could alter the electronic distribution of the pyrimidine ring, potentially affecting binding to target enzymes. Electron-withdrawing groups can modulate the pKa of the pyrinidine nitrogens.
C4 (-OH) Esterification or Etherification Would block hydrogen bonding capability at this position, which could be critical for target interaction. May increase cell permeability. Removal of the acidic proton and introduction of a lipophilic group.
C5 (-OBn) Substitution on the benzyl ring (e.g., -Cl, -F) Can introduce new interaction points (e.g., halogen bonds) and alter electronic properties, potentially enhancing binding affinity. Halogen substituents can modulate electronic and steric properties and participate in specific interactions.
C5 (-OBn) Replacement with smaller alkoxy groups May decrease steric hindrance and increase aqueous solubility, potentially improving pharmacokinetic properties. Reduced molecular size and increased polarity.

These hypothetical modifications underscore the sensitivity of the pyrimidine scaffold to substitution and form the basis for designing focused libraries of analogues for SAR and SPR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling of "this compound" Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjocpr.com For the this compound series, QSAR models can be invaluable for predicting the activity of novel analogues, thereby guiding synthetic efforts towards more potent compounds.

Descriptor Selection and Calculation

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. nih.gov For a series of this compound derivatives, a wide array of descriptors would be calculated to capture the structural variations within the set. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups. 2D-autocorrelation descriptors, which consider the topological structure, have been used in modeling pyrimidine analogues. researchpublish.com

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices. 3D-MoRSE descriptors have proven useful in QSAR studies of pyrimidines. researchpublish.com

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing information about electronic properties like HOMO/LUMO energies, Mulliken charges, and dipole moments.

The process of descriptor selection is critical to avoid overfitting and to build a model with good predictive power. researchgate.net Initially, a large number of descriptors are calculated. Subsequently, various statistical methods are employed to select a smaller subset of relevant descriptors. Common techniques include:

Correlation analysis: To remove descriptors that are highly correlated with each other.

Stepwise multiple linear regression: To iteratively add or remove descriptors to find the optimal set. nih.gov

Genetic algorithms: A machine learning approach to search for the best combination of descriptors. researchgate.net

For a hypothetical QSAR study on this compound derivatives, the following table illustrates a selection of descriptors that could be relevant.

Interactive Data Table: Selected Descriptors for a Hypothetical QSAR Model

Descriptor Class Specific Descriptor Information Encoded Potential Relevance
Topological Kier & Hall molecular connectivity indices (e.g., ¹χ) Branching and complexity of the molecular skeleton. Can correlate with binding affinity and steric interactions.
Electronic Sum of Hammett sigma constants (Σσ) Electronic effect of substituents on an aromatic ring. Relevant for modifications on the benzyloxy group, influencing electronic interactions with the target. nih.gov
Lipophilicity LogP (octanol-water partition coefficient) Hydrophobicity of the molecule. Crucial for cell membrane permeability and hydrophobic interactions within the binding pocket. nih.gov
Steric Molar Refractivity (MR) Molecular volume and polarizability. Reflects the size and bulk of substituents, important for steric fit in the active site.

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability. | Can be related to the molecule's ability to participate in charge-transfer interactions. |

Statistical Validation of QSAR Models

Once a QSAR model is developed, its statistical significance and predictive ability must be rigorously validated. nih.govresearchgate.net Validation is crucial to ensure that the model is not a result of chance correlation and can reliably predict the activity of new compounds. nih.gov The validation process typically involves both internal and external validation techniques.

Internal Validation: This assesses the robustness of the model using the same dataset on which it was built. A common method is cross-validation , particularly the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The predictive ability is assessed by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: This evaluates the model's ability to predict the activity of compounds that were not used in its development. nih.gov The dataset is split into a training set (used to build the model) and a test set (used to validate the model). The predictive performance is measured by the predictive correlation coefficient (R²pred).

Key statistical parameters used in the validation of QSAR models are summarized in the table below.

Interactive Data Table: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Measures the goodness of fit of the model to the training set data. > 0.6
Cross-validated Coefficient of Determination q² or Q² Measures the internal predictive ability of the model. > 0.5
Predictive R-squared for the test set R²pred Measures the external predictive ability of the model on a test set. > 0.6
Root Mean Square Error RMSE Represents the standard deviation of the residuals (prediction errors). As low as possible

Predictive Power of QSAR for Novel Analogues

The ultimate goal of developing a QSAR model for the this compound series is to utilize its predictive power for the design of novel, more potent analogues. jocpr.com A well-validated QSAR model can be used to screen a virtual library of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity. This in-silico screening can significantly reduce the time and resources required for drug discovery by focusing synthetic efforts on the most promising candidates. researchgate.net

The predictive power of a QSAR model is contingent on its applicability domain . The applicability domain defines the chemical space for which the model's predictions are reliable. It is determined by the structural diversity of the compounds in the training set. Predictions for novel analogues that fall outside this domain are less reliable.

For instance, a QSAR model developed for a series of this compound derivatives with variations only on the benzyloxy ring would have a limited applicability domain. It might accurately predict the activity of new compounds with different substituents on the benzyl group but would be less reliable for predicting the activity of analogues with modifications at the C2 or C4 positions of the pyrimidine core.

In practice, the predictive power of a QSAR model is demonstrated by its ability to successfully identify hit compounds in a prospective study. The model is used to predict the activity of a set of novel, designed compounds. These compounds are then synthesized and their biological activity is experimentally determined. A high correlation between the predicted and experimental activities confirms the predictive power of the QSAR model.

Mechanistic Investigations and Molecular Interactions of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Elucidation of Biological Mechanisms of Action

No information is currently available in published scientific literature regarding the enzyme inhibition kinetics or the mechanism by which 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol may inhibit specific enzymes.

There are no publicly available research findings from receptor binding studies that would indicate the affinity of this compound for any specific biological receptors.

Scientific literature lacks data on the ability of this compound to modulate any cellular pathways.

Identification and Validation of Molecular Targets

No studies have been published that utilize affinity chromatography or proteomics approaches to identify the molecular targets of this compound.

There is no information available from genetic knockout or knockdown studies to validate the molecular targets of this compound.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) is a critical methodology in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. ufl.edu This process leverages automation to test thousands to millions of small molecules against a specific biological target, such as an enzyme or a receptor, to identify "hits" that modulate the target's activity. ufl.eduresearchgate.net For a compound like this compound, HTS would be employed to identify its potential protein targets within a vast library of biologically relevant proteins.

The process would involve developing a robust assay amenable to automation in a microtiter plate format (e.g., 384- or 1536-well plates). ufl.edu This assay would measure a specific activity of the target protein, and the effect of this compound on this activity would be quantified. A large library of diverse compounds is typically screened to identify molecules that produce a desired effect, and these are then subjected to further investigation. researchgate.net

A hypothetical HTS campaign for this compound against a panel of kinases might yield data such as that presented in the interactive table below. The data would typically be expressed as percent inhibition at a fixed compound concentration.

Interactive Data Table: Illustrative High-Throughput Screening Results

Target KinaseCompound Concentration (µM)Percent Inhibition (%)Hit Confirmation
Kinase A1085Yes
Kinase B1012No
Kinase C1092Yes
Kinase D105No
Kinase E1048Further Investigation

Compounds that show significant activity are considered "hits" and proceed to further validation and characterization studies to confirm their activity and determine their mechanism of action.

Protein-Ligand Interaction Analysis

Once a target has been identified through HTS or other methods, a detailed analysis of the interaction between the protein and the ligand (in this case, this compound) is necessary. This analysis provides insights into the affinity, thermodynamics, and structural basis of the interaction, which is crucial for understanding the compound's mechanism of action and for guiding further optimization. nih.gov

The kinetic and thermodynamic profiles of a protein-ligand interaction provide a comprehensive understanding of the binding event. mtak.hunih.gov Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govnih.gov

The binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), can be determined using techniques such as surface plasmon resonance (SPR). drugtargetreview.com These parameters are crucial as they define the residence time of the compound on its target, which can be a key determinant of its biological activity.

A hypothetical thermodynamic and kinetic profile for the interaction of this compound with a target protein is presented below.

Interactive Data Table: Illustrative Kinetic and Thermodynamic Binding Data

ParameterValueUnit
Binding Affinity (Kd)150nM
Stoichiometry (n)1.1-
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)5.2cal/mol·K
Association Rate (kon)2.3 x 10^5M⁻¹s⁻¹
Dissociation Rate (koff)3.5 x 10⁻²s⁻¹

This data would suggest an enthalpically driven binding event, which is often associated with specific hydrogen bonding and van der Waals interactions.

Allosteric modulators are molecules that bind to a site on a protein that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein that alters the activity of the orthosteric site. nih.gov Allosteric modulation can offer several advantages, including higher target specificity and a more nuanced control of protein function.

To investigate if this compound acts as an allosteric modulator, a series of binding and functional assays would be conducted in the presence of a known orthosteric ligand. A change in the binding affinity or efficacy of the orthosteric ligand in the presence of the compound would suggest an allosteric mechanism. nih.govnih.gov

Identifying the specific amino acid residues in the target protein that are crucial for the binding of this compound is essential for understanding the molecular basis of its activity. nih.govmdpi.com Techniques such as X-ray crystallography or cryogenic electron microscopy (cryo-EM) can provide high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and the key interactions. nih.gov

Computational methods like molecular docking and molecular dynamics simulations can also be used to predict the binding pose and identify key interacting residues. nih.govresearchgate.net Site-directed mutagenesis, where specific amino acids in the binding pocket are mutated, followed by binding assays, can experimentally validate the importance of these residues for the interaction. nih.gov

A hypothetical summary of key binding residues for this compound within a target's active site is provided below.

Interactive Data Table: Illustrative Key Binding Residues and Interactions

Amino Acid ResidueInteraction TypeDistance (Å)
Asp145Hydrogen Bond2.8
Tyr88π-π Stacking3.5
Val34Hydrophobic3.9
Met86Hydrophobic4.1
Gln142Water-mediated Hydrogen Bond3.2

Cellular Uptake and Intracellular Distribution Studies

Understanding how a compound enters cells and where it localizes within the cell is fundamental to its biological activity. researchgate.netnih.govresearchgate.nettaylorfrancis.com Cellular uptake and intracellular distribution studies are therefore a critical component of characterizing a bioactive molecule like this compound.

These studies often employ fluorescently labeled analogues of the compound to visualize its uptake and distribution using techniques like confocal laser scanning microscopy (CLSM). researchgate.netresearchgate.net The mechanism of uptake (e.g., passive diffusion, active transport) can be investigated by conducting uptake assays at different temperatures and in the presence of various inhibitors of cellular transport processes. nih.gov

Quantitative analysis of intracellular compound concentration can be achieved using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry on cell lysates. Subcellular fractionation followed by analysis of each fraction can reveal the distribution of the compound among different organelles, such as the nucleus, mitochondria, and cytoplasm.

Preclinical Efficacy and Pharmacological Profiling of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol and Its Analogues

In Vitro Efficacy Assessments

The in vitro efficacy of pyrimidine (B1678525) analogues has been evaluated across various biological assays to determine their cellular activity, enzymatic modulation, and target selectivity.

Cell-based assays are fundamental in determining the biological effects of novel compounds at a cellular level. Analogues of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol have demonstrated a range of activities, including anticancer and anti-inflammatory effects.

For instance, a series of 5-(methylthio)pyrimidine (B78358) derivatives were evaluated for their antiproliferative activity against non-small cell lung cancer (NSCLC) cells. These compounds showed potent inhibition of H1975 cancer cells, which harbor the EGFR(L858R/T790M) mutation, while being significantly less toxic to A431 human epithelial carcinoma cells that overexpress wild-type EGFR. chemicalbook.com This indicates a degree of selectivity for cancer cells with specific genetic alterations.

Another study focused on 4-substituted-5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents. The antiproliferative potency of these analogues was assessed against various cancer cell lines, including multidrug-resistant ones. The data revealed that certain substitutions on the pyrimidine core were detrimental to both microtubule depolymerization and antiproliferative activity. researchgate.net

The table below summarizes the antiproliferative activities of selected pyrimidine analogues from different studies.

Compound ClassCell LineBiological ActivityKey Findings
5-(methylthio)pyrimidine derivativesH1975 (NSCLC)Potent antiproliferative activitySelective against EGFR(L858R/T790M) mutants
5-(methylthio)pyrimidine derivativesA431 (Epithelial Carcinoma)Significantly less toxicDemonstrates selectivity over wild-type EGFR
4-substituted-5-methyl-furo[2,3-d]pyrimidinesMDA-MB-435Varied antiproliferative potenciesBioisosteric replacement of certain groups was detrimental to activity. researchgate.net

To understand the mechanism of action, the effect of pyrimidine analogues on specific enzymes is often studied in cellular lysates. This approach allows for the direct assessment of target engagement.

The aforementioned 5-(methylthio)pyrimidine derivatives were found to inhibit the enzymatic activity of EGFR(L858R/T790M) mutants with IC50 values in the subnanomolar range. chemicalbook.com In contrast, they exhibited several hundred-fold less potency against the wild-type form of the receptor. chemicalbook.com This enzymatic selectivity is a crucial aspect of their potential as targeted cancer therapies.

Further validation of the EGFR kinase inhibitory activity was obtained through Western blot analysis, which assessed the activation of EGFR and its downstream signaling pathways in cancer cells. chemicalbook.com

Compound ClassEnzyme TargetActivitySelectivity
5-(methylthio)pyrimidine derivativesEGFR(L858R/T790M)Subnanomolar IC50 valuesHigh
5-(methylthio)pyrimidine derivativesEGFR(WT)Hundreds of fold less potentHigh

Selectivity is a critical parameter in drug development to minimize off-target effects. For pyrimidine analogues, this often involves screening against a panel of related kinases or other biological targets.

The selectivity of the 5-(methylthio)pyrimidine derivatives was a key feature of their design, aiming to overcome the nonselective toxicities of previous generations of EGFR inhibitors. chemicalbook.com Their significantly lower potency against wild-type EGFR demonstrates a favorable selectivity profile.

In studies of other pyrimidine analogues, such as those targeting the 5-lipoxygenase (5-LOX) pathway, selectivity is also a primary consideration. For example, chalcogen-containing inhibitors were designed to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H) while sparing its aminopeptidase (B13392206) activity. chemicalbook.com This selective inhibition can modulate the inflammatory response more precisely. chemicalbook.com

In Vivo Proof-of-Concept Studies (Animal Models)

Following promising in vitro data, the efficacy of lead compounds is tested in animal models of disease to establish in vivo proof-of-concept.

The choice of animal model is crucial and depends on the intended therapeutic application of the compound. For anticancer pyrimidine derivatives, xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice to study tumor growth and the effect of the test compound. For the 5-(methylthio)pyrimidine derivatives targeting NSCLC, a mouse xenograft model using H1975 cells would be a relevant choice to assess their in vivo antitumor efficacy.

For pyrimidine analogues with anti-inflammatory properties, models of acute or chronic inflammation are employed. For example, carrageenan-induced paw edema in rats is a standard model to evaluate the anti-inflammatory activity of novel compounds.

In in vivo studies, efficacy is measured by specific endpoints. In oncology models, this typically includes the inhibition of tumor growth, which can be measured by tumor volume and weight. Survival analysis is another critical endpoint.

Biomarker analysis in animal studies provides insights into the compound's mechanism of action in vivo. For EGFR inhibitors, this could involve analyzing tumor tissue for changes in the phosphorylation status of EGFR and downstream signaling proteins. For anti-inflammatory agents, measuring the levels of pro-inflammatory cytokines or other inflammatory mediators in tissue or blood would be relevant.

While specific in vivo data for this compound is unavailable, the preclinical development of its analogues follows these established methodologies to demonstrate proof-of-concept and guide further clinical development.

Dose-Response Relationships in Preclinical Models

No information is currently available in the public domain regarding the dose-response relationships of this compound in any preclinical models.

Computational and Theoretical Studies of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Molecular Dynamics (MD) Simulations

Solvent Effects and Hydration Shell Analysis

The biological and chemical activity of a molecule is profoundly influenced by its interaction with the surrounding solvent. For "5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol," computational analysis of solvent effects, particularly in aqueous environments, provides critical insights into its behavior in physiological systems. Understanding the hydration shell, the layer of water molecules immediately surrounding the solute, is crucial for elucidating its solubility, stability, and interaction with biological targets.

Molecular Dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of the hydration shell. nih.govacs.org In a typical MD simulation, the "this compound" molecule is placed in a box of explicit water molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. Analysis of these trajectories can reveal the number of water molecules in the first and second hydration shells, their residence times, and their orientation with respect to the solute molecule.

The standard free energy change for the dissolution of heterocyclic compounds in binary solvent mixtures can be modeled by considering solvent-solvent, solvent-solute, and solute-solute interactions. nih.gov For "this compound," the benzyloxy and methylthio groups represent hydrophobic regions, while the pyrimidinol ring with its hydroxyl and nitrogen atoms constitutes a hydrophilic part. The arrangement of water molecules around these distinct regions is expected to differ significantly. Around the hydrophobic benzyloxy and methylthio moieties, water molecules are likely to form a more ordered, cage-like structure to maximize hydrogen bonding among themselves. In contrast, water molecules interacting with the hydrophilic pyrimidinol core are expected to form direct hydrogen bonds with the nitrogen and oxygen atoms.

The structural properties of the hydration shell can be quantified through radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. aip.org For "this compound," RDFs would likely show sharp peaks corresponding to the first hydration shell around the polar atoms of the pyrimidinol ring, indicating strong, specific interactions. The peaks for the nonpolar groups would be broader, reflecting more diffuse and less structured water arrangements.

The following table presents hypothetical data from a molecular dynamics simulation analyzing the hydration shell of "this compound."

Functional GroupAverage Number of Water Molecules in First Hydration ShellAverage Residence Time (ps)
Hydroxyl (-OH)3.55.2
Pyrimidine (B1678525) Ring Nitrogens2.84.1
Methylthio (-SCH3)8.12.5
Benzyloxy (-OCH2Ph)15.42.1

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

To gain a deeper understanding of the electronic properties and reactivity of "this compound," quantum mechanical (QM) calculations are indispensable. nih.govmdpi.comuzh.ch These methods, based on the principles of quantum mechanics, can provide accurate information about molecular orbitals, charge distributions, and reaction energetics. For larger systems, such as the molecule interacting with a biological target, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the chemically active region is treated with a high level of QM theory, while the larger, less reactive environment is described by a more computationally efficient MM force field. nih.govwordpress.comacs.org

Density Functional Theory (DFT) is a widely used QM method for studying the electronic structure of molecules. ijirt.org DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of "this compound." The energies and spatial distributions of these frontier orbitals are key indicators of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The molecular electrostatic potential (MESP) map is another valuable output of QM calculations. It visualizes the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For "this compound," the MESP would likely show negative potential around the oxygen and nitrogen atoms of the pyrimidinol ring, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group would exhibit a positive potential, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure by describing the delocalization of electron density and the nature of chemical bonds. researchgate.net This analysis can reveal important intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability and reactivity.

Below is a table of hypothetical electronic properties of "this compound" calculated using DFT.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.8 D

QM and QM/MM methods are instrumental in elucidating the mechanisms of chemical reactions at the atomic level. researchgate.net By calculating the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the corresponding activation energies. This information is crucial for understanding how "this compound" might be metabolized or how it interacts with its biological target.

For instance, if "this compound" were a substrate for an enzyme, a QM/MM approach could be used to model the reaction within the enzyme's active site. The substrate and key active site residues would be treated with QM, while the rest of the protein and solvent would be handled by MM. acs.org This would allow for the investigation of how the enzyme environment stabilizes the transition state and facilitates the reaction, providing a detailed picture of the catalytic mechanism.

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are fundamental physicochemical properties that influence a molecule's pharmacokinetic profile. Computational methods offer a rapid and cost-effective way to predict these properties.

The pKa of "this compound" can be predicted using QM calculations combined with a continuum solvation model. optibrium.compeerj.comresearchgate.net This involves calculating the free energy change of the deprotonation reaction in the gas phase and then accounting for the solvation energies of the protonated and deprotonated species. The hydroxyl group on the pyrimidinol ring is the most likely site of deprotonation.

LogP, a measure of a molecule's lipophilicity, can be predicted using various computational methods, ranging from fragment-based approaches to more sophisticated QM-based calculations. researchgate.netacdlabs.comnih.govnih.gov These methods estimate the free energy of transferring the molecule from an aqueous phase to a nonpolar solvent like octanol. The benzyloxy and methylthio groups are expected to contribute positively to the LogP value, indicating a degree of lipophilicity.

The following table provides hypothetical predicted pKa and LogP values for "this compound."

PropertyPredicted Value
pKa8.5
LogP2.7

Cheminformatics and Machine Learning Applications

Cheminformatics and machine learning are increasingly being used to navigate the vastness of chemical space and accelerate drug discovery. neovarsity.org These computational tools can be applied to "this compound" to explore its potential as a lead compound and to design novel analogs with improved properties.

Chemical space is the multidimensional space populated by all possible molecules. nih.gov Exploring this space is a central theme in drug discovery. nih.govrsc.orgrsc.org Starting with "this compound" as a reference structure, cheminformatics tools can be used to generate virtual libraries of related compounds by systematically modifying its different functional groups.

Machine learning models, trained on large datasets of known molecules and their properties, can then be used to predict the biological activity, toxicity, and pharmacokinetic profiles of these virtual compounds. acs.orgacs.orgtechnologynetworks.comthemedicinemaker.com This in silico screening allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing, thereby saving time and resources. For example, a generative model could be trained on a database of known kinase inhibitors to generate novel pyrimidinol derivatives with a high probability of activity against a specific kinase target.

The exploration of chemical space around "this compound" can be guided by various molecular descriptors that quantify different aspects of a molecule's structure and properties. These descriptors can be used to create chemical space maps, which provide a visual representation of the diversity and distribution of the generated compounds.

Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used to forecast the biological activity of chemical compounds based on their molecular structure. scirp.org These models establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of properties for novel or untested molecules. scirp.org For a compound like this compound, which belongs to the pyrimidine class of heterocyclic compounds, these models can be particularly insightful. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govwjarr.comnih.govjuniperpublishers.com

The development of a predictive model for this compound would involve several steps:

Data Collection: A large dataset of pyrimidine derivatives with experimentally determined biological activities against various targets (e.g., enzymes, receptors) would be compiled.

Descriptor Calculation: A range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., HOMO/LUMO energies), lipophilicity (logP), and steric and topological features. scirp.org

Model Building and Validation: Using machine learning algorithms such as multiple linear regression or artificial neural networks, a QSAR model is constructed to correlate the descriptors with the observed biological activities. scirp.org The model's predictive power is then rigorously validated.

Once a validated model is established, it can be used to predict the probability of this compound exhibiting various biological activities. For instance, QSAR models have been successfully used to predict the anticancer activity of novel pyrimidine derivatives by estimating their potential to inhibit enzymes like topoisomerase II. nih.gov Similarly, the anti-inflammatory or antimicrobial potential could be assessed. scirp.orgresearchgate.net

The following interactive table illustrates a hypothetical output from a predictive model for this compound, showcasing its potential biological activities against a panel of targets.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally validated results for this compound.

Retrosynthesis Planning using Artificial Intelligence

Template-based: These models use a predefined set of reaction rules or "templates" to identify possible retrosynthetic steps. engineering.org.cn

Template-free: These models learn the underlying patterns of chemical reactivity directly from the reaction data without explicit rules, often using sequence-to-sequence models similar to those in natural language processing. arxiv.org

Semi-template: These approaches combine aspects of both template-based and template-free methods. arxiv.org

For a heterocyclic compound like this compound, AI tools can be particularly beneficial due to the complexity of ring-forming reactions. nih.govchemrxiv.org The AI would analyze the structure and propose disconnections based on known and predicted reactions for forming the pyrimidine core and for introducing the benzyloxy and methylthio substituents. The output is typically a tree of possible synthetic routes, with each step ranked by a confidence score. nih.gov

Below is an interactive table illustrating a hypothetical retrosynthetic route for this compound that could be generated by an AI planning tool.

Disclaimer: The retrosynthetic route presented in this table is a hypothetical example and does not represent a validated synthetic pathway.

Advanced Analytical Techniques for the Characterization and Study of 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the molecular structure of "5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol" and providing insights into its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of "this compound". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In mechanistic studies, NMR can be used to monitor the progress of reactions involving this compound, identify intermediates, and determine reaction kinetics. scbt.com For instance, the disappearance of reactant signals and the appearance of product signals can be quantified over time.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyloxy group, the methyl protons of the methylthio group, and the pyrimidine (B1678525) ring proton. The chemical shifts and coupling patterns would be characteristic of the molecule's specific electronic and steric environment.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule, including the quaternary carbons of the pyrimidine and benzene (B151609) rings.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65s1HPyrimidine C6-H
7.30 - 7.45m5HPhenyl-H
5.10s2HO-CH₂-Ph
2.50s3HS-CH₃

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
170.1C4 (C=O)
165.2C2 (C-S)
140.5C6
136.8Phenyl C1'
128.6Phenyl C2'/C6'
128.2Phenyl C4'
127.9Phenyl C3'/C5'
115.3C5 (C-O)
71.5O-CH₂
14.2S-CH₃

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for identifying its metabolites in biological systems. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. chemicalbook.com In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) is commonly employed to separate metabolites from a complex biological matrix before they are introduced into the mass spectrometer for identification. researchgate.net

Potential metabolic transformations of "this compound" could include oxidation of the methylthio group to a sulfoxide (B87167) or sulfone, hydroxylation of the aromatic rings, or cleavage of the benzyl ether. These modifications would result in predictable mass shifts that can be detected by MS. Tandem mass spectrometry (MS/MS) can be used to fragment the parent molecule and its metabolites, providing structural information that aids in their definitive identification.

Predicted Mass Spectrometrie Fragmentation for this compound

m/zPredicted Fragment
248.06[M]+ (Molecular Ion)
157.02[M - C₇H₇O]+
91.05[C₇H₇]+ (Tropylium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of "this compound," which can be used in conformational studies.

IR Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups present in the molecule. For instance, a broad peak in the 3400-3200 cm⁻¹ region would suggest N-H stretching of the pyrimidinol tautomer, while a strong absorption around 1650 cm⁻¹ would indicate the C=O stretch of the pyrimidinone tautomer. Other key peaks would include C-H stretches for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyrimidine ring, and C-O and C-S stretching vibrations. nist.gov

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The pyrimidine ring and the benzyl group are the primary chromophores in "this compound." The spectrum would likely show absorption maxima in the UV region, and the position and intensity of these bands can be sensitive to the solvent environment and the molecule's conformation. nih.gov

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H Stretch (pyrimidinol tautomer)
3100-3000Aromatic C-H Stretch
2980-2850Aliphatic C-H Stretch
~1650C=O Stretch (pyrimidinone tautomer)
1600-1450C=C and C=N Stretch (aromatic rings)
1250-1000C-O Stretch
750-690C-S Stretch

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like "this compound." unifiedpatents.comgoogle.com A reversed-phase HPLC method would likely be developed, utilizing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. thermofisher.com A UV detector would be suitable for monitoring the elution, set at a wavelength where the compound exhibits strong absorbance.

Illustrative HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Retention Time~5.2 min

While "this compound" itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis due to its relatively high molecular weight and polarity, GC is a valuable tool for identifying and quantifying any volatile byproducts that may be present from its synthesis. For example, starting materials or side-reaction products like toluene (B28343) or methanethiol (B179389) could be detected. A capillary column with a polar stationary phase would be appropriate, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced solvent consumption, and higher efficiency. afmps.beijper.org The physicochemical properties of supercritical fluids, most commonly carbon dioxide, allow for high flow rates and rapid equilibration. afmps.be For chiral separations, SFC is particularly advantageous, and its application is crucial for compounds like "this compound" which may exist as enantiomers if a chiral center is present or introduced.

The enantioseparation of pyrimidine derivatives has been successfully achieved using SFC with various chiral stationary phases (CSPs). nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used due to their broad enantioselectivity. researchgate.net The separation mechanism in SFC is governed by the interactions between the analyte, the CSP, and the mobile phase, which typically consists of supercritical CO2 and an organic modifier like methanol or ethanol (B145695). afmps.be

While specific SFC enantioseparation data for "this compound" is not available in the public domain, a representative method for a structurally related chiral pyrimidine analog is presented below. The conditions can be optimized by screening different columns, modifiers, and additives to achieve baseline separation. researchgate.net

Table 1: Representative SFC Method for Chiral Separation of a Pyrimidine Analog

ParameterValue
Instrumentation Analytical SFC System
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H)
Mobile Phase Supercritical CO₂ / Methanol (80:20, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 3.5 min
Retention Time (Enantiomer 2) 4.8 min
Resolution (Rs) > 2.0

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

Structural biology techniques are indispensable for visualizing the precise three-dimensional arrangement of molecules. Both X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide atomic-level insights that are fundamental to understanding molecular function and guiding drug design.

Single crystal X-ray diffraction is the gold standard for determining the exact molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming its chemical identity and stereochemistry. The process involves growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic structure is derived. scispace.com

A search of crystallographic databases did not yield a specific structure for "this compound." However, the crystal structure of a related substituted pyrimidine, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, provides a relevant example of the type of data obtained. vensel.org This information is critical for understanding the molecule's intrinsic geometry and intermolecular interactions in the solid state. vensel.org

Table 2: Illustrative Crystallographic Data for a Substituted Pyrimidine Analog

ParameterValue
Compound N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide
Formula C₁₃H₁₅N₅OS
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.56 Å, b = 9.32 Å, c = 18.21 Å
α = 90°, β = 91.54°, γ = 90°
Volume 1452.1 ų
Z 4
Resolution 0.71 Å
Key Interactions Intramolecular N-H···S, Intermolecular N-H···N hydrogen bonds

Data adapted from a study on a related pyrimidine derivative. vensel.org

To understand how a ligand like "this compound" interacts with its biological target, co-crystallization followed by X-ray diffraction is an invaluable technique. By obtaining a crystal of the protein-ligand complex, researchers can visualize the precise binding mode, identify key amino acid interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges), and understand the structural basis of affinity and selectivity. mdpi.com This information is crucial for structure-based drug design, enabling the rational optimization of lead compounds. nih.gov

While no co-crystal structures involving "this compound" are currently deposited in the Protein Data Bank (PDB), numerous pyrimidine derivatives have been crystallized with their target proteins, such as epidermal growth factor receptor (EGFR). nih.govnih.gov The analysis of such a complex reveals how the pyrimidine core and its substituents fit into the binding pocket.

Table 3: Example of Protein-Ligand Interactions for a Pyrimidine-Based Inhibitor

Target ProteinLigand (Pyrimidine Analog)PDB IDKey Interacting ResiduesType of Interaction
EGFR Kinase Gefitinib4WKQMet793Hydrogen Bond
Leu718Hydrophobic
Val726Hydrophobic
Ala743Hydrophobic
Lys745Hydrogen Bond

This table illustrates typical interactions observed for pyrimidine-based kinase inhibitors. nih.govnih.gov

Cryo-EM has revolutionized structural biology, allowing for the determination of high-resolution structures of large macromolecular assemblies that are difficult to crystallize. nih.gov Recent technological advancements have pushed the boundaries of cryo-EM, making it applicable to smaller and more challenging protein targets. nih.govebi.ac.uk For studying protein-ligand complexes, cryo-EM can reveal binding modes and conformational changes induced by the ligand, complementing X-ray crystallography.

A significant challenge for cryo-EM is the structural determination of small proteins (<50 kDa), as they provide insufficient signal for particle alignment. nih.gov However, the development of rigid molecular scaffolds to which the small protein target can be attached has shown promise in overcoming this size limitation. nih.gov This approach could potentially be used to study the interaction of "this compound" with smaller protein targets. For example, the structure of the 19 kDa KRAS protein bound to the inhibitor AMG510 was successfully determined using this method, revealing important conformational details. nih.gov

Biophysical Techniques for Ligand-Target Interactions

Understanding the thermodynamics and kinetics of ligand-target binding is fundamental to drug discovery. Biophysical techniques provide quantitative data on these parameters, offering deeper insights beyond structural information alone.

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical method for the direct measurement of the thermodynamics of binding interactions. nih.gov In a single experiment, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). rsc.org From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov This information helps to elucidate the driving forces behind the binding event, whether it is enthalpically or entropically driven. nih.gov

The technique involves titrating the ligand, such as "this compound," into a solution containing the target protein while measuring the minute heat changes that occur upon binding. units.it The resulting data is plotted as a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. rsc.org While no specific ITC data for "this compound" has been published, the table below presents representative thermodynamic data for the binding of a small molecule inhibitor to a protein target, illustrating the typical output of an ITC experiment.

Table 4: Representative Thermodynamic Profile from an ITC Experiment

ParameterSymbolValue
Association Constant Kₐ2.5 x 10⁶ M⁻¹
Dissociation Constant K₋400 nM
Stoichiometry n1.1
Enthalpy Change ΔH-12.5 kcal/mol
Entropy Change TΔS-3.5 kcal/mol
Gibbs Free Energy Change ΔG-9.0 kcal/mol

This data is illustrative for a typical protein-ligand interaction and demonstrates an enthalpically driven binding event.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to monitor molecular binding events in real time. springernature.com It has become a cornerstone in drug discovery for everything from initial hit screening, especially of fragment libraries, to detailed kinetic and thermodynamic profiling during lead optimization. rsc.org The method measures changes in the refractive index at the surface of a sensor chip, which is directly proportional to the change in mass as an analyte in solution binds to a ligand immobilized on the surface. springernature.comrsc.org

Experimental Principle and Application

In a hypothetical study to characterize the interaction of this compound with a specific protein target (e.g., a kinase), the protein would first be immobilized on the surface of an SPR sensor chip. nih.gov The compound, acting as the analyte, would then be flowed over the surface at various concentrations. The binding process is monitored by detecting changes in the refractive index, generating a sensorgram that plots response units against time. springernature.com

The sensorgram provides kinetic data on both the association phase (while the compound is being injected) and the dissociation phase (when the injection stops and is replaced by buffer). From these curves, the association rate constant (ka) and the dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined as the ratio of kd to ka.

Illustrative Research Findings

An SPR experiment would yield precise quantitative data on the binding kinetics of this compound to its target protein. The shape of the sensorgram can provide initial insights; for example, a slow dissociation rate is often a desirable characteristic for a drug candidate. By performing the analysis at different temperatures, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding could also be determined, offering a more complete picture of the interaction.

Below is an interactive table representing hypothetical data from an SPR analysis of this compound binding to a target protein.

Analyte Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Dissociation Constant (KD) (µM)
0.11.5 x 1047.5 x 10-40.05
0.51.6 x 1048.0 x 10-40.05
1.01.5 x 1047.8 x 10-40.052
5.01.7 x 1048.5 x 10-40.05

Table 1: Illustrative SPR kinetic data for the interaction between this compound and a hypothetical protein target. The consistent KD value across a range of analyte concentrations indicates a reliable 1:1 binding model.

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis is a powerful biophysical technique for quantifying molecular interactions in solution. biocompare.com It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. biocompare.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are often altered upon binding to a ligand. biocompare.com

Experimental Principle and Application

To study the interaction of this compound with a target protein using MST, the protein is typically labeled with a fluorophore. nih.gov A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled compound. These samples are then loaded into glass capillaries, and an infrared laser is used to create a precise temperature gradient within each capillary. reactionbiology.com The movement of the fluorescently labeled protein is monitored by fluorescence detection. nih.gov

When this compound binds to the protein, the resulting complex will have different thermophoretic properties than the unbound protein, leading to a change in the detected fluorescence signal. By plotting the change in normalized fluorescence against the logarithm of the compound concentration, a binding curve is generated, from which the KD can be accurately determined. nanotempertech.com A key advantage of MST is its low sample consumption and its ability to perform measurements in complex biological liquids, such as cell lysates, closely mimicking physiological conditions. biocompare.com

Illustrative Research Findings

An MST experiment would provide a precise equilibrium dissociation constant (KD) for the interaction between this compound and its target. The technique is sensitive enough to measure a wide range of affinities, from picomolar to millimolar. nanotempertech.com The data can validate hits from primary screens and provide quantitative affinity data crucial for establishing structure-activity relationships (SAR).

The following interactive table presents hypothetical data from an MST experiment.

Compound Concentration (µM)Normalized Fluorescence (Fnorm)Calculated KD (µM)
0.0110.20.85
0.059.8
0.258.5
1.05.1
5.01.5
20.00.4
50.00.2
100.00.1

Table 2: Illustrative MST binding data. The change in normalized fluorescence (Fnorm) is plotted against the concentration of this compound to derive the dissociation constant (KD).

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry, also known as a thermal shift assay, is a high-throughput technique used to assess protein stability and ligand binding. springernature.comsygnaturediscovery.com The method relies on the principle that the binding of a ligand often stabilizes a protein, resulting in an increase in its thermal denaturation temperature (melting temperature, Tm). nih.gov

Experimental Principle and Application

In a typical DSF experiment, a target protein is mixed with an environmentally sensitive fluorescent dye, such as SYPRO Orange. domainex.co.uk This dye fluoresces weakly in aqueous solution but exhibits a strong fluorescent signal upon binding to hydrophobic regions of a protein. domainex.co.uk Initially, the protein is in its native, folded state with most hydrophobic residues buried, resulting in low fluorescence. As the temperature is gradually increased using a real-time PCR instrument, the protein begins to unfold, exposing its hydrophobic core. springernature.com The dye then binds to these exposed regions, causing a sharp increase in fluorescence.

To assess the binding of this compound, the experiment is performed in the presence and absence of the compound. If the compound binds to and stabilizes the target protein, a higher temperature will be required to unfold it. This results in a positive shift in the measured melting temperature (ΔTm). The magnitude of this thermal shift is related to the binding affinity of the ligand. springernature.com

Illustrative Research Findings

DSF is an excellent method for primary screening of compound libraries to identify potential binders and for validating hits from other assays. eu-openscreen.eunih.gov For this compound, a significant and concentration-dependent increase in the Tm of a target protein would be strong evidence of direct binding and target engagement.

The interactive table below shows hypothetical results from a DSF experiment.

ConditionCompound Concentration (µM)Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Protein Only (Control)042.5-
+ Compound144.0+1.5
+ Compound1046.8+4.3
+ Compound5049.2+6.7
+ Compound10050.1+7.6

Table 3: Illustrative DSF data showing the stabilizing effect of this compound on a target protein. The positive shift in the melting temperature (ΔTm) is dose-dependent, indicating a specific binding interaction.

Future Research Directions and Unaddressed Gaps for 5 Benzyloxy 2 Methylthio 4 Pyrimidinol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The current synthetic routes to 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol and similar pyrimidine (B1678525) derivatives often rely on traditional chemical methods. Future research should focus on the development of novel and more sustainable synthetic pathways. This includes the exploration of greener solvents, catalyst systems with lower environmental impact, and processes that offer higher atom economy.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, enhanced reaction control.Optimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound.
Flow Chemistry Improved safety, scalability, and process control; potential for in-line purification.Development of a continuous flow process for the multi-step synthesis of the target compound.
Green Catalysis Use of non-toxic and reusable catalysts (e.g., basic Al2O3), reducing waste and environmental impact. mdpi.comScreening and development of efficient and recyclable catalysts for key reaction steps.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes capable of catalyzing the formation of the pyrimidine core.

Identification of Additional Biological Targets and Mechanisms

The biological activities of this compound are not well-defined. Given that the pyrimidine scaffold is a common feature in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents, it is plausible that this compound possesses un-discovered therapeutic properties. mdpi.comnih.gov

Future research should involve comprehensive screening of this compound against a diverse panel of biological targets. This could include various enzymes, receptors, and ion channels implicated in different disease pathways. High-throughput screening (HTS) campaigns would be instrumental in identifying initial "hits."

Once a biological activity is identified, subsequent studies should focus on elucidating the mechanism of action. This would involve a combination of biochemical assays, cell-based studies, and structural biology approaches to understand how the compound interacts with its molecular target.

Development of Advanced Analogues with Enhanced Potency and Selectivity

Should this compound demonstrate promising biological activity, the next logical step would be the design and synthesis of advanced analogues to improve its potency and selectivity. Structure-activity relationship (SAR) studies would be crucial in this endeavor. By systematically modifying the core structure—for instance, by altering the benzyloxy and methylthio groups or by introducing substituents at other positions of the pyrimidine ring—researchers can identify key structural features responsible for its biological effects.

The development of analogues of other pyrimidine derivatives has successfully led to compounds with enhanced therapeutic profiles. nih.gov A similar strategy could be applied here to optimize the lead compound.

Structural ModificationRationaleDesired Outcome
Modification of the Benzyloxy Group To explore the impact of different aromatic and aliphatic substituents on target binding.Increased potency and selectivity; improved pharmacokinetic properties.
Variation of the Methylthio Group To investigate the role of the thioether linkage and the size of the alkyl group.Enhanced target engagement and metabolic stability.
Substitution on the Pyrimidine Ring To probe for additional binding interactions with the target.Optimized potency and modulation of physicochemical properties.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound and its future analogues, the integration of "omics" technologies is essential. Transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can provide a comprehensive picture of the cellular pathways modulated by the compound.

For example, studies on other pyrimidine-related compounds have utilized multi-omics and single-cell analysis to elucidate their role in metabolic reprogramming in diseases like cancer. nih.govmedsci.org A similar approach for this compound could reveal novel mechanisms of action and potential biomarkers for its activity.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

Furthermore, ML models can be used to analyze the large datasets generated from omics studies, helping to identify complex patterns and correlations that might be missed by traditional analysis methods. nih.gov

Translation of Preclinical Findings to Broader Therapeutic Concepts

Ultimately, the goal of this research would be to translate promising preclinical findings into tangible therapeutic concepts. If this compound or its optimized analogues demonstrate significant efficacy and a favorable safety profile in cellular and animal models of a particular disease, this would provide a strong rationale for further development.

Preclinical studies would need to rigorously assess the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. nih.govresearchgate.net Positive outcomes from these studies would be a critical step towards considering this compound for clinical evaluation in the future.

Q & A

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Step 1: Start with a pyrimidin-4-ol derivative. Introduce the benzyloxy group via benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 6–12 hours .
  • Step 2: Introduce the methylthio group using methyl disulfide or methanethiol under basic conditions.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Key Optimization: Monitor reaction progress via TLC. Excess benzylating agents and inert atmospheres (N₂/Ar) improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR: Focus on the benzyloxy group (δ 4.5–5.5 ppm for CH₂Ph), methylthio group (δ 2.1–2.5 ppm for SCH₃), and pyrimidine ring protons (δ 7.5–8.5 ppm) .
  • IR: Confirm O–benzyl (1250–1150 cm⁻¹, C–O–C stretch) and C=S (700–600 cm⁻¹) groups.
  • HRMS: Validate molecular weight (calculated for C₁₂H₁₂N₂O₂S: 248.06 g/mol). Discrepancies >0.001 Da warrant re-purification .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. Optimize geometry at the B3LYP/6-31G(d) level.
  • NBO Analysis: Identify electron-deficient sites (e.g., C-2 or C-4 on the pyrimidine ring) prone to nucleophilic attack.
  • Solvent Effects: Include PCM models for polar aprotic solvents (e.g., DMSO) to simulate real reaction environments .
    Validation: Compare computed activation energies with experimental kinetic data .

Q. What strategies resolve contradictions between experimental and theoretical NMR chemical shifts?

Methodological Answer:

  • Dynamic Effects: Use MD simulations to account for conformational flexibility (e.g., benzyloxy rotation).
  • Solvent Correction: Apply the IEF-PCM model in computational software to adjust for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆).
  • Hybrid Functionals: Test CAM-B3LYP or ωB97XD for better agreement with observed δ values. Discrepancies >0.3 ppm suggest structural misassignment .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection: Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using molecular docking (AutoDock Vina) to prioritize targets .
  • In Vitro Assays:
    • Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus).
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations via nonlinear regression .
      Controls: Include positive controls (e.g., ampicillin for antimicrobial tests) and validate results in triplicate.

Q. What mechanistic insights can be gained from studying the hydrolysis of the benzyloxy group in this compound?

Methodological Answer:

  • Kinetic Studies: Monitor hydrolysis rates (HPLC or UV-Vis) under acidic (HCl) or basic (NaOH) conditions.
  • Isotope Labeling: Use D₂O or ¹⁸O-labeled water to trace oxygen incorporation in the product.
  • Activation Parameters: Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish between SN1 and SN2 mechanisms .

Data Contradiction Analysis Table

Observation Potential Cause Resolution Strategy
HRMS m/z mismatch (>0.005 Da)Impurities or incorrect stoichiometryRe-crystallize or repeat column chromatography
Broad NMR peaks for CH₂PhRotameric exchange or solvent polarityRecord spectra at lower temps (e.g., 0°C)
Low biological activityPoor solubility or off-target bindingUse co-solvents (DMSO/PEG) or modify substituents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.